molecular formula C7H4Br2N2 B1420409 3,6-Dibromoimidazo[1,2-a]pyridine CAS No. 1065074-14-7

3,6-Dibromoimidazo[1,2-a]pyridine

Cat. No.: B1420409
CAS No.: 1065074-14-7
M. Wt: 275.93 g/mol
InChI Key: OREHQDRYMUUZGL-UHFFFAOYSA-N
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Description

3,6-Dibromoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4Br2N2 . It has an average mass of 275.928 Da and a monoisotopic mass of 273.874115 Da . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of this compound involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . It is formed from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused bicyclic 5–6 heterocycles . The InChI code for this compound is 1S/C7H4Br2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H .


Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Antiviral Properties

3,6-Dibromoimidazo[1,2-a]pyridine derivatives have demonstrated notable antiviral properties. A study by Mavel et al. (2001) explored the synthesis of these derivatives, highlighting their effectiveness against viruses. Their research employed molecular modeling to identify structural patterns common among these compounds, leading to the identification of hydrophobicity as a key factor in their antiviral activity. This study underlines the potential of this compound derivatives in developing antiviral agents (Mavel et al., 2001).

Synthesis and Biological Activity

The synthesis of this compound compounds has been a focus of several studies. For instance, Di Chiacchio et al. (1998) synthesized variants of this compound to evaluate their anti-inflammatory and analgesic activities. Their findings identified specific derivatives with notable biological activity, suggesting potential therapeutic applications of these compounds (Di Chiacchio et al., 1998).

Another study by Deep et al. (2016) reviewed the broad applications of the Imidazo[1,2-a]pyridine scaffold in medicinal chemistry. This review emphasized the diverse therapeutic uses of these compounds, including their roles in cancer treatment, microbial infections, and other medical conditions (Deep et al., 2016).

Synthesis Techniques

Advanced synthesis techniques for Imidazo[1,2-a]pyridine derivatives, including those with this compound, have been developed. Shaabani et al. (2006) described an efficient method for synthesizing 3-aminoimidazo[1,2-a]pyridines, showcasing the versatility and potential for high-yield production of these compounds (Shaabani et al., 2006).

Antimicrobial Properties

The antimicrobial properties of Imidazo[1,2-a]pyridine derivatives, including those with the this compound structure, have been explored in various studies. Salhi et al. (2020) synthesized new dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives and evaluated their antibacterial and antifungal activities. Their research highlighted the potential of these compounds as potent antimicrobial agents (Salhi et al., 2020).

Safety and Hazards

3,6-Dibromoimidazo[1,2-a]pyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, ensure adequate ventilation, and use personal protective equipment .

Properties

IUPAC Name

3,6-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREHQDRYMUUZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674717
Record name 3,6-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-14-7
Record name 3,6-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 6-bromo-imidazo[1,2-a]pyridine (1 eq, 96 mmol, 19 g) in acetic acid (200 ml) under an inert atmosphere of argon is added dropwise bromine (1 eq, 96 mmol, 4.9 ml). After stirring at room temperature for 1 hour, the reaction mixture is filtered to afford the title compound as a beige solid; [M+H]+=275/277/278
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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